molecular formula C21H36N2O6 B15339051 endo-BCN-PEG4-amine

endo-BCN-PEG4-amine

Cat. No.: B15339051
M. Wt: 412.5 g/mol
InChI Key: WNEJNBMHXJOIIL-YOFSQIOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-PEG4-amine, also known as (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a click chemistry crosslinker reagent. This compound features a BCN (bicyclo[6.1.0]nonyne) group, which is highly reactive with azide-tagged molecules, and an amino group that can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG4-amine linker. The synthesis typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.

    Attachment of PEG4 Linker: The PEG4 linker is attached to the BCN group through a nucleophilic substitution reaction.

    Introduction of Amine Group: The amine group is introduced through a reaction with an amine-containing reagent.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG4-amine undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The BCN group reacts with azide-tagged molecules via copper-free click chemistry to form stable triazole linkages.

    Nucleophilic Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide or imine linkages

Common Reagents and Conditions

    Azide-Tagged Molecules: Used in click chemistry reactions with the BCN group.

    Carboxylic Acids and Activated NHS Esters: React with the amino group to form amide linkages.

    Carbonyl Compounds (Ketone, Aldehyde): React with the amino group to form imine linkages

Major Products Formed

    Triazole Linkages: Formed from click chemistry reactions with azide-tagged molecules.

    Amide Linkages: Formed from reactions with carboxylic acids and activated NHS esters.

    Imine Linkages: Formed from reactions with carbonyl compounds

Scientific Research Applications

endo-BCN-PEG4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker reagent in click chemistry for the synthesis of complex molecules

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.

    Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of endo-BCN-PEG4-amine involves its reactivity with azide-tagged molecules and other functional groups. The BCN group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, forming stable triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form amide or imine linkages.

Comparison with Similar Compounds

Similar Compounds

    endo-BCN-PEG4-Boc-amine: Contains a Boc-protected amine group that can be deprotected under mild acidic conditions.

    endo-BCN-PEG4-acid: Features a terminal carboxylic acid group that can react with primary amines to form amide bonds.

    Propargyl-PEG3-bromide: Contains a propargyl group that reacts with azide-bearing compounds in click chemistry reactions.

Uniqueness

endo-BCN-PEG4-amine is unique due to its combination of a highly reactive BCN group and a versatile amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C21H36N2O6

Molecular Weight

412.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H36N2O6/c22-7-9-25-11-13-27-15-16-28-14-12-26-10-8-23-21(24)29-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,22H2,(H,23,24)/t18-,19+,20?

InChI Key

WNEJNBMHXJOIIL-YOFSQIOKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.